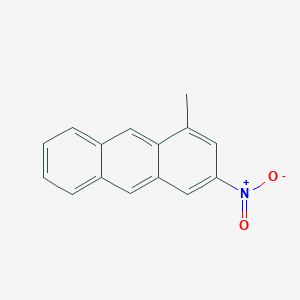

1-Methyl-3-nitroanthracene

Description

Significance of Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs) in Contemporary Chemical Science

Nitrated polycyclic aromatic hydrocarbons (NPAHs) are a class of compounds that have garnered significant attention in contemporary chemical science. mdpi.comnih.gov These derivatives of polycyclic aromatic hydrocarbons (PAHs) contain at least one nitro functional group attached to the aromatic ring system. researchgate.net NPAHs are known to be widespread environmental contaminants, often formed during incomplete combustion processes or through atmospheric reactions of parent PAHs with nitrogen oxides. nih.govaaqr.org

From a chemical standpoint, the introduction of a nitro group can significantly alter the electronic properties and reactivity of the parent PAH molecule. researchgate.netadvancesinmechanics.com This functionalization can lead to enhanced solubility and modified chemical behavior, making NPAHs a subject of interest in various research fields. researchgate.net The study of NPAHs is crucial for understanding their formation, and transformation in different environments. mdpi.comaaqr.org Furthermore, certain NPAHs have shown potential as precursors in the synthesis of other valuable compounds, such as anthraquinones, which are utilized as photosensitizers and in the development of pharmaceuticals. numberanalytics.comchemicalbook.com

Scope and Academic Relevance of 1-Methyl-3-nitroanthracene within the Anthracene (B1667546) Family

While comprehensive research specifically detailing the applications and reactivity of this compound is not extensively documented in readily available literature, its relevance can be inferred from the broader context of substituted anthracenes and NPAHs. The study of such specific isomers is essential for building a comprehensive understanding of structure-property relationships within this class of compounds. Theoretical studies on similar nitro-PAHs have been conducted to predict their structures and discuss the relationship between structure and potential activity, highlighting the importance of investigating specific isomers. tandfonline.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H11NO2 chembk.com |

| Molar Mass | 237.25 g/mol chembk.com |

Historical Context of Anthracene Functionalization and Nitro-Substitution Research

The study of anthracene dates back to the early 19th century, with initial research focusing on its isolation from coal tar and understanding its fundamental chemical properties. numberanalytics.com Over time, chemists began to explore the reactivity of the anthracene ring system, leading to the development of various functionalization methods. Electrophilic substitution reactions, such as nitration, have been a cornerstone of this research. numberanalytics.comnumberanalytics.com

The nitration of anthracene itself typically yields 9-nitroanthracene (B110200). numberanalytics.com The introduction of a nitro group onto the anthracene ring is a classic example of electrophilic aromatic substitution. numberanalytics.comnumberanalytics.com Historically, these reactions were carried out using mixtures of nitric and sulfuric acids. numberanalytics.com The development of more selective and efficient synthetic methodologies has since expanded the scope of anthracene chemistry, allowing for the creation of a wide array of specifically substituted derivatives. nih.gov This includes the synthesis of various nitro-substituted anthracenes, which continue to be of interest for their potential applications and for fundamental studies of chemical reactivity. nih.gov The ongoing research into the functionalization of anthracene and other PAHs underscores their continued importance in modern organic chemistry and materials science. nih.govbeilstein-journals.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

80191-43-1 |

|---|---|

Molecular Formula |

C15H11NO2 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

1-methyl-3-nitroanthracene |

InChI |

InChI=1S/C15H11NO2/c1-10-6-14(16(17)18)8-13-7-11-4-2-3-5-12(11)9-15(10)13/h2-9H,1H3 |

InChI Key |

LERBQXUGAVZDOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=CC3=CC=CC=C3C=C12)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 Methyl 3 Nitroanthracene

Photochemical Reaction Pathways

The absorption of ultraviolet (UV) light provides the energy necessary to initiate a cascade of chemical reactions, leading to the transformation of nitro-PAHs. The specific pathways are highly dependent on the molecular structure and the surrounding environment.

Light-Induced Rearrangement Reactions of Nitro Groups on Anthracene (B1667546)

The photochemical reaction mechanism for nitro-PAHs is critically dependent on the orientation of the nitro group relative to the plane of the aromatic rings. nih.gov The orientation is determined by steric hindrance; a nitro group with two adjacent peri-hydrogens (like in 9-nitroanthracene) is forced into a perpendicular position, whereas a group with one or no peri-hydrogens (as in 1-methyl-3-nitroanthracene) tends to adopt a more co-planar orientation. nih.gov

For nitroanthracene derivatives with perpendicular nitro groups, such as 9-methyl-10-nitroanthracene (B1615634), a well-established light-induced rearrangement occurs. nih.goviupac.org The process is initiated by the absorption of light, promoting the molecule to an excited triplet state. This is followed by a characteristic nitro-to-nitrite rearrangement. nih.gov The resulting nitrite (B80452) intermediate is unstable and undergoes homolytic cleavage of the N-O bond, forming an anthryloxy radical and a nitrogen monoxide (NO) radical. nih.govrsc.org The anthryloxy radical can then rearrange, and the NO radical subsequently bonds to a different carbon on the aromatic ring, often leading to the formation of a nitroso ketone. nih.gov

In contrast, nitro-PAHs with more planar nitro groups, as is expected for this compound, are proposed to favor photo-oxidation of the aromatic rings over this rearrangement pathway. nih.gov

Photodegradation Mechanisms under Controlled Conditions

Under controlled laboratory conditions, typically involving irradiation with a UVA lamp in solvents like chloroform (B151607) or methanol, nitroanthracenes undergo significant degradation. nih.gov Studies on 9-methyl-10-nitroanthracene have identified several key photoproducts. nih.gov The irradiation of this compound leads to the formation of an unstable intermediate, followed by the isomers 9-methyl-9-nitrosoanthracen-10-one and, ultimately, 9,10-anthraquinone as a stable end product. nih.gov

| Reactant | Irradiation Conditions | Identified Products | Notes |

|---|---|---|---|

| 9-Methyl-10-nitroanthracene | UVA Lamp | 9-Methyl-9-nitrosoanthracen-10-one, 9,10-Anthraquinone | An additional unstable product was detected but not isolated. The nitroso ketone is an isomer of the starting material. |

Research comparing the photodegradation rates of different anthracene derivatives shows that the presence of a nitro group significantly accelerates decomposition compared to the parent PAH or its methyl-substituted counterparts. researchgate.netresearchgate.net For instance, the photodegradation half-life of 9-nitroanthracene (B110200) is substantially shorter than that of anthracene and 9-methylanthracene (B110197), indicating its higher photoreactivity. researchgate.net This suggests that this compound would also exhibit faster photodegradation than 1-methylanthracene (B1217907).

Influence of Molecular Oxygen on Photochemical Processes

Molecular oxygen plays a crucial role in the photochemical fate of nitroanthracenes, primarily by promoting oxidative pathways. In the absence of oxygen, the irradiation of 9-nitroanthracene tends to produce products like 10,10'-bianthrone through the dimerization of anthroxyl radicals. iupac.org However, when oxygen is present, the reaction is channeled towards the formation of anthraquinone (B42736). iupac.org The yield of anthraquinone can be substantially increased by bubbling oxygen through the solution during photolysis. iupac.org

The mechanism is believed to involve the oxidation of an intermediate, such as a nitrosoketone, by oxygen. iupac.org Generally, in photocatalytic processes, dissolved oxygen acts as an efficient electron scavenger. fortunejournals.comfortunejournals.com It traps photo-excited electrons to form superoxide (B77818) anion radicals (O₂•⁻), which prevents the rapid recombination of electron-hole pairs and leads to the generation of other reactive oxygen species (ROS) that enhance the degradation of the pollutant. researchgate.netresearchgate.net

| Condition | Dominant Pathway | Typical Products | Reference |

|---|---|---|---|

| Anaerobic (Oxygen-free) | Radical Dimerization | 10,10'-Bianthrone | iupac.org |

| Aerobic (Oxygen-rich) | Photo-oxidation | Anthraquinones | iupac.org |

Oxidative Transformations

Beyond photochemical reactions, this compound is susceptible to oxidative transformations initiated by reactive chemical species. These processes are fundamental to the environmental degradation and metabolic activation of PAHs and their derivatives. nih.gov

Reactions with Superoxide Anion Radicals and Hydroxylation

The superoxide anion radical (O₂•⁻), a form of reactive oxygen species, can be generated both photochemically and through biological processes. researchgate.netnih.gov While its direct reactions with this compound have not been specifically documented, its known reactivity suggests potential transformation pathways. Superoxide can act as a nucleophile or participate in radical reactions, such as abstracting hydrogen atoms to create radical intermediates that can undergo further transformation. nih.govresearchgate.net

Hydroxylation, the introduction of a hydroxyl (–OH) group onto the molecule, is a primary oxidative transformation for aromatic compounds. nih.gov This process can be initiated by highly reactive hydroxyl radicals (•OH), which can be generated from various sources, including the reaction of metal complexes with hydrogen peroxide. nih.govmdpi.com For the anthracene core, oxidation by hydroxyl radicals proceeds through the formation of 9-hydroxyanthracene, which then tautomerizes and undergoes further oxidation to 9,10-dihydroxyanthracene and ultimately anthraquinone. nih.govmdpi.com It is plausible that this compound could undergo hydroxylation on the anthracene rings or potentially on the methyl group, initiating its degradation. nih.gov

Chemical Oxidation Mechanisms of Nitrated Aromatic Rings

The chemical oxidation of this compound is influenced by its substituent groups. The nitro group is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic attack, while the methyl group is weakly electron-donating and activating. These electronic effects direct the regioselectivity of oxidative reactions.

Atmospheric oxidants such as ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•) are known to react with PAHs, leading to the formation of oxygenated and further nitrated products. nih.govresearchgate.net For instance, the oxidation of the anthracene skeleton can be effectively achieved using systems that generate hydroxyl radicals, such as a Fe(III)-porphyrin complex with hydrogen peroxide, which reliably produces anthraquinone as the major product. nih.govmdpi.com Another potential pathway is the direct oxidation of the methyl group. Certain catalytic systems utilizing molecular oxygen have been shown to selectively oxidize methyl groups on aromatic rings to carboxylic acids. researchgate.net Therefore, a possible transformation pathway for this compound could involve the oxidation of its methyl group to a carboxylic acid group, in addition to the oxidation of the aromatic core to form quinone structures.

Environmental and Atmospheric Chemical Reactivity of this compound

The environmental fate and atmospheric transformation of this compound, a member of the nitro-polycyclic aromatic hydrocarbon (nitro-PAH) class of compounds, are governed by a series of complex chemical reactions. These reactions are influenced by environmental conditions and the presence of atmospheric oxidants, leading to the formation of various derivative products. Nitro-PAHs can be directly emitted from combustion sources or formed secondarily in the atmosphere through the transformation of parent PAHs. aaqr.org

Reactions with Atmospheric Oxidants (e.g., OH, NO₃ Radicals, Ozone)

The atmospheric persistence of this compound is largely determined by its reactions with key atmospheric oxidants, including hydroxyl (OH) radicals, nitrate (NO₃) radicals, and ozone (O₃). These reactions are critical in the degradation and transformation of nitro-PAHs in the environment.

During daylight hours, the primary degradation pathway for many PAHs and nitro-PAHs in the gas phase is initiated by reactions with OH radicals. aaqr.org In the presence of nitrogen oxides (NOₓ), the reaction of the parent PAH, 1-methylanthracene, with OH radicals can lead to the formation of this compound. This process involves the initial addition of an OH radical to the aromatic ring, forming an OH-PAH adduct. This adduct can then react with nitrogen dioxide (NO₂) to yield a nitrocyclohexadienyl radical intermediate, which subsequently eliminates a water molecule to form the nitro-PAH. nih.gov

During nighttime, or in seasons with reduced sunlight, reactions initiated by the NO₃ radical become more significant. aaqr.org Similar to OH-initiated reactions, the gas-phase reaction of parent PAHs with NO₃ radicals, followed by the addition of NO₂, can lead to the formation of nitro-PAHs with the subsequent loss of nitric acid (HNO₃). nih.gov The relative importance of OH and NO₃ radical-initiated reactions varies with diurnal and seasonal cycles. For instance, OH-initiated formation of nitro-PAHs can account for 90-100% of their formation in abundant sunlight, while NO₃-initiated pathways dominate in the winter. aaqr.org

Photolysis, or the degradation by sunlight, is another crucial loss process for nitro-PAHs. The efficiency of photodecay is influenced by seasonal variations, with reduced degradation during winter months leading to an accumulation of these compounds in the atmosphere. aaqr.org For some nitro-PAHs like 9-nitroanthracene, photolysis can lead to a rearrangement of the nitro group to a nitrite, which then decomposes and can ultimately form anthraquinone. nih.gov

Ozone can also contribute to the degradation of PAHs, although its role in the transformation of nitro-PAHs is less well-defined compared to OH and NO₃ radicals. Heterogeneous reactions of ozone with particle-bound PAHs can lead to the formation of oxidized products such as quinones. manchester.ac.uk

Table 1: Key Atmospheric Oxidants and their Role in the Transformation of Nitro-PAHs

| Oxidant | Primary Time of Activity | Reaction Type | Significance for Nitro-PAH Chemistry |

| Hydroxyl Radical (OH) | Daytime | Gas-phase | Major pathway for the formation and degradation of nitro-PAHs. aaqr.orgnih.gov |

| Nitrate Radical (NO₃) | Nighttime | Gas-phase | Dominant formation pathway for nitro-PAHs in low sunlight conditions. aaqr.orgnih.gov |

| Ozone (O₃) | Day and Night | Heterogeneous | Contributes to the degradation of parent PAHs on particles, forming oxygenated derivatives. manchester.ac.uk |

| Sunlight (Photolysis) | Daytime | Photochemical | A primary loss process for many nitro-PAHs, leading to their degradation. aaqr.org |

Gas-Phase and Heterogeneous Reactions of Nitro-PAHs

The formation and transformation of this compound can occur in both the gas phase and on the surface of atmospheric particles (heterogeneous reactions). The specific reaction pathway often determines the resulting isomers of the nitro-PAH products.

Gas-Phase Reactions: These reactions, primarily initiated by OH and NO₃ radicals, are significant for PAHs that exist, at least partially, in the gas phase (typically those with 2-4 rings). nih.gov Gas-phase reactions are known to produce specific isomers. For example, the reaction of gas-phase fluoranthene (B47539) with OH and NO₃ radicals predominantly forms 2-nitrofluoranthene. nih.gov Similarly, the OH radical-initiated gas-phase reaction of pyrene (B120774) is predicted to yield 2-nitropyrene (B1207036) as the major product. nih.gov This selectivity is attributed to the radical attacking the position of highest electron density on the aromatic ring. nih.gov

Heterogeneous Reactions: These reactions occur on the surface of particulate matter, such as soot or dust. PAHs adsorbed on these particles can react with gas-phase oxidants like NO₂, N₂O₅, and O₃. nih.govnih.gov Heterogeneous nitration often leads to different isomer distributions compared to gas-phase reactions. For instance, the heterogeneous reaction of pyrene with N₂O₅ or NO₂ primarily forms 1-nitropyrene, in contrast to the 2-nitropyrene formed in the gas phase. nih.gov The reactivity of particle-bound PAHs towards nitration can be influenced by the age of the particles and the presence of other adsorbed species. oregonstate.eduacs.org For PAHs that exist in both gas and particle phases, heterogeneous formation of nitro-PAHs is generally considered a minor pathway compared to gas-phase formation. oregonstate.edu The presence of water on the surface of particles, influenced by relative humidity, can also play a significant role in the rates of heterogeneous reactions. nih.gov

Table 2: Comparison of Gas-Phase and Heterogeneous Reactions for Nitro-PAH Formation

| Reaction Type | Location | Key Reactants | Typical Products | Significance |

| Gas-Phase | Atmosphere | PAHs (gas), OH, NO₃, NO₂ | Specific isomers (e.g., 2-nitrofluoranthene, 2-nitropyrene). nih.govnih.gov | Major formation route for nitro-PAHs from volatile and semi-volatile PAHs. oregonstate.edu |

| Heterogeneous | Particle Surface | PAHs (adsorbed), NO₂, N₂O₅, O₃ | Different isomers than gas-phase (e.g., 1-nitropyrene). nih.govnih.gov | Can be a source of specific nitro-PAH isomers, but often a minor pathway overall. oregonstate.edu |

Formation of Derivative Products in Environmental Matrices

The atmospheric reactions of this compound and its parent compound, 1-methylanthracene, lead to the formation of a variety of derivative products. These products often have different chemical and physical properties than the parent compounds.

A major class of degradation products for PAHs and their derivatives are quinones. For example, the heterogeneous reaction of anthracene with NO₂ can form 9,10-anthraquinone. nih.gov Similarly, the photolysis of 9-nitroanthracene has been shown to produce anthraquinone. nih.gov It is plausible that this compound could be transformed into a corresponding methyl-anthraquinone derivative through similar processes.

In addition to quinones, other oxygenated products can be formed. The photodegradation of methylanthracenes has been found to yield products such as anthrones, hydroxy-anthrones, and anthracenecarbaldehydes. researchgate.net The oxidation of 1-methylnaphthalene, a related PAH, has been shown to produce 1,4-naphthoquinone, 1-naphthaldehyde, and various isomers of (hydroxymethyl)naphthalene. nih.gov These findings suggest that the methyl group on this compound could also be subject to oxidation, leading to the formation of aldehydes, carboxylic acids, or alcohols.

The transformation of nitro-PAHs in biological systems can also lead to derivative products. For example, the fungus Cunninghamella elegans has been shown to metabolize various nitro-PAHs into products that are generally less mutagenic. inchem.org

The formation of these more polar, oxygenated derivatives can significantly alter the environmental fate of the original compound. Increased polarity can lead to higher water solubility and potentially different partitioning behavior in soil and water. nih.gov

Table 3: Potential Derivative Products of this compound Transformation

| Product Class | Potential Specific Derivatives (by analogy) | Formation Pathway |

| Quinones | Methyl-anthraquinone | Heterogeneous reactions (O₃, NO₂), Photolysis. nih.govnih.gov |

| Ketones | Methyl-anthrone | Photodegradation. researchgate.net |

| Aldehydes/Acids | Methyl-anthracenecarbaldehyde | Photodegradation, Oxidation. manchester.ac.ukresearchgate.net |

| Alcohols | Hydroxy-methyl-anthracene | Oxidation, Photodegradation. researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 1 Methyl 3 Nitroanthracene

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. By analyzing the frequencies of absorbed or scattered light, specific structural features can be identified.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its vibrational modes. The FT-IR spectrum of 1-Methyl-3-nitroanthracene is expected to exhibit characteristic absorption bands that confirm the presence of the anthracene (B1667546) core, the methyl group, and the nitro group.

The key vibrational modes anticipated for this compound include:

Aromatic C-H Stretching: Vibrations from the C-H bonds on the anthracene ring typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl (CH₃) group will show characteristic symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹.

Nitro Group Asymmetric and Symmetric Stretching: The nitro (NO₂) group provides two of the most distinct and intense peaks in the spectrum. The asymmetric stretch is typically found in the 1560-1500 cm⁻¹ range, while the symmetric stretch appears in the 1360-1300 cm⁻¹ range. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of bands in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the 900-675 cm⁻¹ range, which can be diagnostic of the substitution pattern on the aromatic rings.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it highly effective for characterizing the carbon skeleton of polycyclic aromatic hydrocarbons.

For this compound, the Raman spectrum would be dominated by signals from the aromatic framework. Key features would include:

Ring Breathing Modes: The collective, in-plane vibrations of the anthracene rings produce strong and sharp peaks, which are highly characteristic of the polycyclic structure. For the parent anthracene, prominent peaks are observed around 1400 cm⁻¹.

Symmetric NO₂ Stretch: Unlike in IR where the asymmetric stretch is often stronger, the symmetric stretch of the nitro group typically gives a very intense band in the Raman spectrum, expected around 1350 cm⁻¹. researchgate.net

C-H and C-C Vibrations: Various C-H bending and C-C stretching modes of the substituted anthracene ring will also be visible throughout the spectrum. researchgate.net

Raman spectroscopy is a valuable tool for studying changes in molecular structure, such as those induced by charge transfer or intermolecular interactions. researchgate.net

Electronic and Photophysical Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. This provides information on the electronic structure and photophysical properties, such as fluorescence.

UV-Visible absorption spectroscopy measures the absorption of light as a function of wavelength. For aromatic molecules like this compound, the absorption of UV or visible light promotes electrons from lower-energy π orbitals to higher-energy π* orbitals (π → π* transitions).

The parent compound, anthracene, displays a characteristic absorption spectrum with distinct vibronic bands between 300 and 380 nm. nist.gov The introduction of substituents alters this profile:

Methyl Group: The electron-donating methyl group typically causes a small bathochromic (red) shift in the absorption maxima.

Nitro Group: The electron-withdrawing nitro group can significantly affect the electronic structure, often leading to a more substantial red shift and potentially broadening the absorption bands.

Therefore, the UV-visible spectrum of this compound is expected to resemble that of anthracene but with its absorption bands shifted to longer wavelengths compared to the parent molecule. docbrown.info

Fluorescence is the emission of light from a molecule after it has absorbed light. For many anthracene derivatives, fluorescence is a prominent characteristic. 9-Methylanthracene (B110197), for instance, is a known fluorescent compound with an emission peak at 413 nm. aatbio.com

However, the presence of a nitro group on an aromatic ring is known to significantly quench fluorescence. This occurs because the nitro group introduces efficient non-radiative decay pathways that compete with fluorescence. rsc.org The quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. edinst.com While 1-methylanthracene (B1217907) would be expected to be fluorescent, the introduction of the nitro group in this compound likely leads to a very low fluorescence quantum yield.

The quantum yield is typically determined using a relative method, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield under identical conditions. edinst.comresearchgate.net

The study of excited states is crucial for understanding the photophysical behavior of this compound, particularly its low fluorescence. After the molecule is excited to its first singlet excited state (S1) by absorbing a photon, it can return to the ground state (S0) through several pathways.

For nitroaromatic compounds, a dominant deactivation channel is an extremely rapid intersystem crossing (ISC) from the singlet (S1) state to a triplet (Tₙ) state. rsc.orgresearchgate.net This process is often much faster than fluorescence, effectively preventing light emission.

Another critical concept is the Minimum Energy Conical Intersection (MECI). An S1/S0 MECI is a point on the potential energy surface where the S1 and S0 states become degenerate, creating a "funnel" that allows for highly efficient, non-radiative decay directly back to the ground state. The presence of the flexible and electron-withdrawing nitro group can facilitate the formation of such a conical intersection, providing a rapid pathway for the molecule to dissipate its absorbed energy as heat rather than light. The existence of efficient ISC and a probable accessible S1/S0 MECI explains the characteristic fluorescence quenching observed in many nitroaromatic compounds. rsc.org

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for the detection and identification of nitro-PAHs, even at trace levels. Various ionization and analysis methods can be employed to characterize this compound.

Laser Desorption Ionization Time-of-Flight (LDI-TOF) mass spectrometry is a powerful technique for the analysis of non-volatile compounds like nitro-PAHs. In this method, a pulsed laser is used to desorb and ionize the solid sample. For nitro-PAHs, UV lasers are typically employed. researchgate.net

The mass spectra of nitro-PAHs are characterized by several key fragmentation pathways. A prominent feature is the observation of the molecular ion (M⁺). However, significant fragmentation often occurs. A characteristic fragmentation pattern for nitro-aromatic compounds is the loss of the nitro group (NO₂) or the loss of nitric oxide (NO). researchgate.net The latter is often preceded by an excited-state nitro-nitrite rearrangement within the molecule. The observation of a strong [M - NO]⁺ peak is a common feature in the LDI-TOF mass spectra of nitro-PAHs. researchgate.net For this compound (molecular weight: 237.25 g/mol ), one would anticipate observing ions corresponding to these fragmentation patterns.

| Ion Description | Expected m/z | Fragmentation Pathway |

| Molecular Ion | 237 | [C₁₅H₁₁NO₂]⁺ |

| Loss of NO | 207 | [C₁₅H₁₁O]⁺ |

| Loss of NO₂ | 191 | [C₁₅H₁₁]⁺ |

This interactive table presents the expected mass-to-charge ratios (m/z) for the primary ions of this compound in LDI-TOF-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of isomeric compounds in complex mixtures. acs.org The separation of different methyl-nitroanthracene isomers is achieved on a capillary GC column, where compounds are separated based on their boiling points and interactions with the stationary phase. Following separation, the molecules are ionized, typically by electron ionization (EI), and the resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint.

For this compound, the mass spectrum would be expected to show a molecular ion peak at m/z 237. The fragmentation pattern under EI would likely involve the loss of the nitro group and other characteristic fragments. For instance, the mass spectrum of the related isomer 9-methyl-10-nitroanthracene (B1615634) shows a molecular ion at m/z 237 and key fragments corresponding to the loss of NO and NO₂. rsc.org The relative abundances of these fragment ions can help in the differentiation of isomers.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 9-Methyl-10-nitroanthracene | 237 | 207 ([M-NO]⁺), 191 ([M-NO₂]⁺) |

| This compound (Expected) | 237 | 207, 191, and other characteristic fragments |

This interactive table compares the known mass spectral data for a this compound isomer with the expected data for the target compound.

For the detection of ultra-trace amounts of nitro-PAHs in environmental samples, more advanced and sensitive techniques are required. Gas chromatography coupled with atmospheric pressure chemical ionization tandem mass spectrometry (GC-APCI-MS/MS) offers enhanced selectivity and sensitivity compared to conventional GC-MS. nih.gov APCI is a softer ionization technique than EI, which can lead to a more abundant molecular ion and less fragmentation, improving the ability to select a precursor ion for tandem MS.

In GC-APCI-MS/MS, the molecular ion of this compound (m/z 237) would be selected in the first mass spectrometer and then fragmented through collision-induced dissociation. Specific product ions would then be monitored in the second mass spectrometer. This process, known as selected reaction monitoring (SRM), significantly reduces chemical noise and matrix interferences, allowing for very low detection limits, often in the picogram to femtogram range. acs.org

X-ray Crystallography and Structural Elucidation

While mass spectrometry provides information about molecular weight and fragmentation, X-ray crystallography offers the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and torsional angles. To date, a single-crystal structure of this compound has not been reported in the Cambridge Structural Database. However, analysis of related structures, such as ethyl 5-methyl-3-(10-nitroanthracen-9-yl)isoxazole-4-carboxylate, provides valuable insights. iucr.org

In such structures, the anthracene core is largely planar. The nitro group, due to steric hindrance with adjacent hydrogen atoms (the peri-effect), is typically twisted out of the plane of the aromatic ring. iucr.org For this compound, one would expect the nitro group at the 3-position to be significantly rotated with respect to the anthracene plane. The methyl group at the 1-position would also influence the local geometry. SCXRD analysis would also reveal how these molecules pack in the crystal lattice, detailing the intermolecular interactions such as π-π stacking and C-H···O interactions that govern the solid-state structure.

| Parameter | Expected Value/Feature | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic | The basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | The symmetry operations that describe the crystal. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The size and shape of the repeating unit. |

| C-NO₂ Torsion Angle | Significantly > 0° | The degree of twisting of the nitro group. |

| Intermolecular Interactions | π-π stacking, C-H···O bonds | The forces holding the molecules together in the crystal. |

This interactive table outlines the type of structural information that would be obtained from a single-crystal X-ray diffraction analysis of this compound.

The positions and nature of substituents on the anthracene core have a profound impact on the crystalline structure and, consequently, the material's properties. The 1-methyl and 3-nitro groups in this compound have distinct electronic and steric characteristics that direct the molecular packing.

Computational and Theoretical Studies on 1 Methyl 3 Nitroanthracene Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of medium to large molecular systems, offering a favorable balance between computational cost and accuracy. nih.gov For nitroanthracene derivatives, DFT is employed to explore their ground-state properties, including geometry, stability, and electronic distribution.

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in a computational analysis is typically geometry optimization, which finds the lowest energy arrangement of atoms in a molecule. scm.com For nitroanthracene isomers, DFT calculations, often using the B3LYP functional with a 6-311+G** basis set, have shown that the position of the nitro group significantly influences the molecule's geometry. researchgate.net Steric hindrance between the nitro group and adjacent hydrogen atoms forces the NO2 group to twist out of the plane of the anthracene (B1667546) rings. researchgate.net

Interactive Table: Calculated Stability and Geometry of Nitroanthracene Isomers

| Compound | Relative Stability (kcal/mol) | ONCC Dihedral Angle (°) |

| 2-Nitroanthracene | 0.00 | ~0 |

| 1-Nitroanthracene | +1.77 | 28-29 |

| 9-Nitroanthracene (B110200) | +2.70 | 59 |

Data sourced from DFT B3LYP/6-311+G* calculations. researchgate.net*

Prediction of Spectroscopic Parameters and Electronic Properties

DFT calculations are also a reliable tool for predicting vibrational spectra (Infrared and Raman). researchgate.net Theoretical spectra for nitroanthracene isomers have been calculated and show that while some vibrational regions are insensitive to the nitro group's position, others provide a clear fingerprint for each isomer. For instance, the symmetric stretching mode of the nitro group (νs(NO2)) is particularly sensitive to the ONCC dihedral angle. Its intensity in both IR and Raman spectra decreases as the nitro group rotates out of the aromatic plane, following the trend 2-NA > 1-NA > 9-NA. researchgate.net This suggests that vibrational spectroscopy, supported by DFT predictions, can be a powerful method for distinguishing between different isomers of methyl-nitroanthracene.

Furthermore, electronic properties such as dipole moment and polarizability are calculated to understand how substitution affects the charge distribution. advancesinmechanics.com Studies on nitroanthracene isomers show that the dipole moment is influenced by the molecular asymmetry introduced by the substituent. advancesinmechanics.com Similarly, the molecular polarizability, which describes the ease of distorting the electron cloud, is also affected by the position of the nitro group. advancesinmechanics.com

Investigation of HOMO-LUMO Energy Gaps and Charge Transfer Characteristics

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic transitions and chemical reactivity. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and the energy required for electronic excitation. irjweb.comlibretexts.org

DFT calculations show that the presence of an electron-withdrawing nitro group generally lowers the energy of the LUMO and, to a lesser extent, the HOMO, resulting in a smaller HOMO-LUMO gap compared to the parent anthracene molecule. advancesinmechanics.com This reduced gap indicates that nitro-PAHs are generally more reactive and require less energy for electronic transitions. arxiv.org The position of the nitro group also modulates the gap. For example, calculations on nitroanthracene isomers have determined their specific HOMO, LUMO, and gap energies. advancesinmechanics.com The introduction of an electron-donating methyl group would be expected to raise the HOMO energy level, leading to a further reduction of the HOMO-LUMO gap and a shift in the absorption spectrum to longer wavelengths.

The analysis of the spatial distribution of the HOMO and LUMO provides insights into the nature of electronic transitions. In many nitroaromatic compounds, the HOMO is distributed over the aromatic rings, while the LUMO is often localized on the nitro group and the ring to which it is attached, indicating that the lowest energy electronic transition has a significant intramolecular charge transfer (ICT) character. nih.gov This transfer of electron density from the aromatic system to the nitro group upon excitation is a key feature of their photophysics. cdnsciencepub.com

Interactive Table: Calculated Frontier Orbital Energies of Nitroanthracene Isomers

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Anthracene | -5.49 | -1.96 | 3.53 |

| 1-Nitroanthracene | -6.01 | -2.81 | 3.20 |

| 2-Nitroanthracene | -5.92 | -2.71 | 3.21 |

| 9-Nitroanthracene | -6.04 | -2.74 | 3.30 |

Data sourced from DFT/B3LYP calculations. advancesinmechanics.com

Quantum Chemical Modeling of Photophysical Phenomena

Beyond ground-state properties, quantum chemical methods are essential for modeling the behavior of molecules in their electronically excited states. These models help to unravel the complex photophysical and photochemical pathways that occur after a molecule absorbs light.

Investigation of Minimum Energy Conical Intersections (MECI)

A key concept in modern photochemistry is the conical intersection (CI), which is a point of degeneracy between two electronic potential energy surfaces. acs.org These intersections act as efficient funnels for rapid, non-radiative decay from an excited electronic state back to the ground state, often on an ultrafast timescale. acs.orgresearchgate.net Locating the Minimum Energy Conical Intersection (MECI) is crucial for understanding why many nitroaromatic compounds are non-fluorescent or have very low fluorescence quantum yields. acs.org

For nitroaromatic compounds like nitrobenzene, theoretical studies using advanced methods like CASPT2//CASSCF have mapped out the decay pathways from the initially excited state. acs.org These studies show that after excitation, the molecule can rapidly access a CI between the first excited singlet state (S1) and the ground state (S0), leading to efficient internal conversion. acs.orgresearchgate.net The geometry at the MECI is typically highly distorted, often involving significant twisting of the nitro group. researchgate.net Similar mechanisms are expected to be at play in nitroanthracene analogs. The presence of a methyl group could influence the accessibility of these MECIs, potentially altering the rates of non-radiative decay and thus the photostability and photophysical properties of the molecule.

Theoretical Prediction of Aggregation-Induced Emission (AIE) Mechanisms

Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where molecules that are non-emissive in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents. researchgate.net The most widely accepted mechanism for AIE is the Restriction of Intramolecular Motion (RIM). canada.ca In solution, flexible parts of a molecule, such as rotating phenyl rings, can undergo low-frequency motions that provide efficient non-radiative decay channels, quenching fluorescence. In the aggregated state, these motions are physically hindered, which blocks the non-radiative pathways and forces the excited state to decay radiatively, thus "turning on" the fluorescence. european-mrs.com

While AIE is well-documented for molecules with bulky rotors like tetraphenylethylene (B103901) (TPE) and certain anthracene derivatives, mdpi.comnih.gov its prediction in nitro-substituted anthracenes is theoretically challenging. Nitroaromatics are classic examples of fluorescence quenchers due to efficient intersystem crossing to the triplet state and other rapid decay processes facilitated by the nitro group. acs.org For AIE to be theoretically plausible in a 1-methyl-3-nitroanthracene analog, computational models would need to show that aggregation could sufficiently restrict the specific intramolecular motions responsible for quenching fluorescence, a task that would require a detailed analysis of the excited-state potential energy surfaces in both isolated and aggregated forms. Currently, such specific theoretical predictions for nitro-containing AIE-active anthracene systems are not widely reported, making it a frontier area for computational research.

Molecular Dynamics and Simulation Approaches

Computational methods, particularly molecular dynamics (MD) and other simulation techniques, have become indispensable tools for investigating the behavior of complex molecular systems. In the realm of materials science and chemical research, these approaches provide profound insights into the structure-property relationships of molecules like the analogs of this compound. By simulating the dynamic evolution of these systems, researchers can explore conformational landscapes, intermolecular forces, and design principles that govern their functional properties.

Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of atoms (conformation) and the non-covalent forces between molecules (intermolecular interactions) are critical determinants of the physical and chemical properties of anthracene derivatives. Computational studies offer a powerful lens through which to examine these features at a molecular level.

Molecular mechanics calculations, such as MM2, and Density Functional Theory (DFT) are frequently employed to investigate the conformational preferences of substituted anthracenes. For instance, studies on 9,10-dihydroanthracenes reveal that the central ring's geometry is influenced by substituent effects. While monosubstituted compounds show minor deviations in ring folding compared to the parent molecule, cis-disubstituted derivatives exhibit pronounced changes. researchgate.net These variations are often rationalized by the transannular effect of substituents across the ring and peri-interactions with adjacent aromatic hydrogens. researchgate.net For nitro-substituted anthracenes, steric hindrance plays a crucial role. In 9-nitroanthracene, the nitro group is forced into a nearly perpendicular orientation relative to the anthracene plane due to steric clashes with peri-hydrogens. smolecule.com DFT calculations on nitroanthracene isomers (1-, 2-, and 9-nitroanthracene) have quantified these steric and π-conjugative effects, showing that the ONCC dihedral angle varies significantly, influencing the relative stability of the isomers. researchgate.net

Intermolecular interactions, such as π–π stacking and hydrogen bonding, are vital for understanding the solid-state packing and, consequently, the material's properties. In the crystal structure of anthracene derivatives, C-H⋯π interactions, where aromatic hydrogens interact with the π-electron systems of neighboring rings, contribute significantly to crystal stability. smolecule.com The modification of the anthracene core can tune molecular packing. mdpi.com For example, introducing bulky substituents like tris(trimethylsilyl)silyl (TTMSS) groups can enforce specific conformations ideal for σ–π conjugation. oup.com Computational analyses of intermolecular interactions in anthrone (B1665570) and anthraquinone (B42736), using DFT, have shown a direct correlation between the calculated lattice energies and thermodynamic properties like density and melting/boiling points. lodz.pl Furthermore, applying pressure can strengthen C–H⋯π intermolecular interactions, which suppresses non-radiative transitions and leads to pressure-induced emission enhancement in certain anthracene derivatives. rsc.org

| Compound/Analog | Computational Method | Key Finding | Reference |

|---|---|---|---|

| 9-Nitroanthracene | DFT (B3LYP/6-311+G**) | The nitro group has a large ONCC dihedral angle (59°) due to steric hindrance, making it the least stable isomer compared to 1- and 2-nitroanthracene. | researchgate.net |

| cis-9-R-10-R′-9,10-dihydroanthracenes | MM2 Calculations | Disubstituted derivatives show pronounced variation in central ring folding compared to monosubstituted ones. | researchgate.net |

| 9-Aminoanthracene | Crystallographic studies & Hirshfeld surface analysis | Crystal structure is stabilized by extensive hydrogen bonding and C-H⋯π interactions. | smolecule.com |

| Anthrone and Anthraquinone | DFT B3LYP | Calculated lattice energies are consistent with thermodynamic properties (density, melting point), highlighting the role of intermolecular interactions. | lodz.pl |

Design Strategies for Tailoring Functional Properties of Anthracene Derivatives

Computational simulations are a cornerstone of modern materials design, enabling the rational tailoring of molecular structures to achieve desired functional properties, such as those required for organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).

A key strategy in designing anthracene-based materials for applications like deep-blue OLEDs involves controlling the extent of π-conjugation. By introducing bulky groups, such as a p-xylene (B151628) moiety, a perpendicular geometry can be induced between the connecting group and the anthracene core. acs.orgresearchgate.net This steric hindrance disrupts π-conjugation, isolating the core anthracene's emission and resulting in a deep blue color with high photoluminescence quantum yield. acs.orgresearchgate.net Molecular dynamics simulations have revealed that the bulkiness of side groups significantly affects molecular density, which in turn influences charge transport and triplet-triplet fusion (TTF), a crucial process for enhancing OLED efficiency. researchgate.net

For OTFTs, charge mobility is a critical parameter influenced by frontier molecular orbital (HOMO/LUMO) energy levels, supramolecular arrangement, and thin-film morphology. mdpi.com Computational design strategies focus on modifying the anthracene structure to tune these factors. Functionalization at various positions, not just the common 9,10-positions, is explored to improve solid-state packing and electronic properties. mdpi.com For instance, introducing a boric acid ester at the 9-position of anthracene can reduce π–π stacking, while the borate (B1201080) ester group can enhance effective intermolecular interactions, which is beneficial for achieving mechanoluminescence. rsc.org DFT calculations are used to understand how different substituent groups affect the HOMO and LUMO levels, thereby guiding the synthesis of materials with specific optical and electronic properties. rsc.org

| Target Application | Design Strategy | Computational Insight | Reference |

|---|---|---|---|

| Deep Blue OLEDs | Introduce bulky groups (e.g., p-xylene) to create steric hindrance. | Disrupts π-conjugation, isolates anthracene core emission, and enhances photoluminescence quantum yield. MD simulations link side group bulkiness to charge transport. | acs.orgresearchgate.net |

| Organic Thin-Film Transistors (OTFTs) | Functionalize at various positions on the anthracene core. | Tunes HOMO/LUMO levels and supramolecular packing to optimize charge mobility. | mdpi.com |

| Mechanoluminescent Materials | Introduce a borate ester group at the 9-position. | Reduces π–π stacking and enhances intermolecular interactions, facilitating mechanoluminescence. DFT calculations show substituent effects on frontier orbitals. | rsc.org |

| Blue-Emitting Materials | Use a bulky, rigid core (phenyl-substituted fluorene (B118485) dimer) to connect anthracene units. | The bulky core prevents intermolecular interactions, ensuring high photoluminescent efficiency of the anthracene moieties. | shuaigroup.net |

Reaction Pathway Modeling and Mechanistic Insights

Theoretical and computational chemistry provides powerful tools to elucidate the complex mechanisms of chemical reactions. For anthracene and its derivatives, these methods have been applied to understand nitration, oxidation, and photochemical transformation pathways, offering insights that are often difficult to obtain through experimental means alone.

Computational Studies on Oxidative and Photochemical Transformations

Anthracene derivatives undergo various transformations upon exposure to oxidizing agents or light. Computational modeling has been crucial in mapping the reaction pathways and identifying transient intermediates in these processes.

Oxidative Transformations: The oxidation of anthracene and its derivatives has been modeled using methods like DFT. For instance, the oxidation of 9,10-dihydroanthracene (B76342) to anthracene by a biomimetic iron complex was studied using hybrid DFT. researchgate.net The calculations revealed a two-step process where the first hydrogen abstraction is rate-limiting, and the reaction is highly exothermic due to the formation of the aromatic anthracene product. researchgate.net Another study on the selective oxidation of anthracene to anthraquinone by hydroxyl radicals, sensitized by a Fe(III)-porphyrin derivative, used kinetic modeling to determine an activation energy of 51.3 kJ/mol for the process. mdpi.com Computational studies on benzo[a]anthracene derivatives have shown that bay-region methyl groups can introduce structural distortions, destabilizing epoxide intermediates and favoring ring-opening to form carbocations. nih.gov

Photochemical Transformations: The photochemistry of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is complex, often involving multiple competing pathways. researchgate.netwalshmedicalmedia.com Femtosecond-resolved experiments combined with time-dependent DFT (TD-DFT) calculations on 9-nitroanthracene have elucidated the primary photoinduced events. researchgate.net Upon photoexcitation, an ultrafast decay of the initially excited singlet state occurs, leading to the formation of a triplet state. In parallel, a photochemical channel involving nitro-group rearrangement and dissociation of a nitric oxide (NO•) radical to form an anthryloxy radical also takes place. researchgate.net Mechanistic studies on the photolysis of 9-methyl-10-nitroanthracene (B1615634) confirm that the reaction proceeds via an excited-state rearrangement of the nitro group to a nitrite (B80452), followed by N–O bond cleavage to produce an NO radical. researchgate.net The lack of a simple structural correlation for the phototoxicity of various nitro-PAHs is attributed to the complexity of their photophysics and photochemistry, which computational studies help to unravel. researchgate.net

| Reaction Type | Compound/Analog | Computational Method | Key Mechanistic Insight | Reference |

|---|---|---|---|---|

| Oxidation | 9,10-Dihydroanthracene | Hybrid DFT | Reaction proceeds via a two-step mechanism; formation of the aromatic product makes the reaction very exothermic. | researchgate.net |

| Oxidation | Anthracene | Kinetic Modeling | Oxidation by hydroxyl radicals to anthraquinone has an activation energy of 51.3 kJ/mol. | mdpi.com |

| Photochemistry | 9-Nitroanthracene | TD-DFT | Photoexcitation leads to parallel pathways: formation of a triplet state and dissociation of NO• to form an anthryloxy radical. | researchgate.net |

| Photochemistry | 9-Methyl-10-nitroanthracene | Mechanistic Study | Photolysis involves excited-state rearrangement of the nitro group to a nitrite, followed by N-O bond cleavage. | researchgate.net |

Applications of 1 Methyl 3 Nitroanthracene in Advanced Materials and Research Technologies

Optoelectronic Devices

Organic semiconductors are fundamental to the next generation of electronic devices, offering advantages like mechanical flexibility and tunable electronic properties. cas.orgwiley-vch.de The anthracene (B1667546) framework is a well-established building block for these materials due to its excellent photophysical properties and charge-carrying capabilities. researchgate.net The strategic placement of functional groups, as seen in 1-Methyl-3-nitroanthracene, is a key method for tuning these properties for specific optoelectronic applications.

Development of Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

Anthracene and its derivatives are widely used as fluorescent probes and as components in Organic Light-Emitting Diodes (OLEDs) because of their high quantum yield and thermal stability. researchgate.netguidechem.com However, the introduction of a nitro group onto an aromatic ring typically quenches fluorescence. nih.gov This effect is attributed to the nitro group's promotion of efficient intersystem crossing to non-emissive triplet states. nih.govresearchgate.net For example, 9-nitroanthracene (B110200) is known to be non-fluorescent. nih.govresearchgate.net

This quenching phenomenon suggests that this compound would likely be a poor candidate for a primary fluorescent emitter in an OLED or as a "turn-off" fluorescent probe. However, its properties could be leveraged in other ways. In some molecular architectures, the presence of a nitro group can be part of a design for thermally activated delayed fluorescence (TADF) emitters, which can harvest non-emissive triplet excitons and enhance the internal quantum efficiency of OLEDs. frontiersin.org Furthermore, materials with low fluorescence are sometimes sought as host materials or for charge-transporting layers in the OLED stack, where high luminescence is not required or desired. ossila.com

| Component | Typical Role in Optoelectronics | Influence on this compound |

| Anthracene Core | Provides a rigid, π-conjugated system for light emission and charge transport. researchgate.netcore.ac.uk | Forms the fundamental chromophore and semiconductor backbone. |

| **Nitro Group (-NO₂) ** | Acts as a strong electron-withdrawing group; often quenches fluorescence. nih.govresearchgate.net | Likely suppresses strong fluorescence, but could be useful in TADF or charge transport layers. frontiersin.org |

| Methyl Group (-CH₃) | Influences solubility and molecular packing, which affects thin-film formation and electronic properties. | Can modify the processability and solid-state morphology of the material. |

Role in Organic Semiconductors and Charge Transfer Materials

Organic semiconductors are materials composed of π-bonded molecules or polymers that can conduct charge when doped or excited. cas.org The anthracene core of this compound provides the essential π-conjugated system for semiconducting behavior. wiley-vch.de The functionality of these materials is heavily influenced by their frontier molecular orbital (HOMO and LUMO) energy levels.

The development of materials with significant charge transfer character is crucial for many organic electronic applications. rsc.org Such materials typically combine electron-donating and electron-accepting moieties within the same molecule. rsc.org In this compound, the methyl group acts as a weak electron donor, while the nitro group is a powerful electron acceptor. This intramolecular donor-acceptor structure can facilitate charge separation and transfer, a fundamental process in devices like photovoltaic cells and photodetectors. openaccessjournals.com The transfer of electron density from the donor to the acceptor part of the molecule upon photoexcitation is a key feature of these materials. semanticscholar.orgnih.gov This intrinsic charge transfer nature makes this compound a candidate for investigation as an n-type or charge-transfer semiconductor in organic electronic circuits. cas.orgresearchgate.net

Sensor Technologies

Chemical sensors are devices that detect and quantify the concentration of a specific chemical or family of chemicals. researchgate.net Fluorescent sensors are a prominent class of chemical sensors that signal the presence of an analyte through a change in their light-emitting properties. elifesciences.org

Exploiting Fluorescent Properties for Chemical Sensing Applications

The fluorescence of anthracene derivatives can be highly sensitive to their chemical environment, making them excellent platforms for chemical sensors. researchgate.netnih.gov The sensing mechanism often relies on the quenching or enhancement of fluorescence upon interaction with an analyte. Given that the nitro group in this compound likely quenches its intrinsic fluorescence, it could be a candidate for a "turn-on" fluorescent sensor. nih.gov In such a system, the sensor is initially non-fluorescent, but a chemical reaction or strong interaction with a target analyte could disrupt the quenching mechanism, leading to a bright fluorescent signal. For example, chemodosimeters have been designed where the detection of an ion like Hg²⁺ triggers a chemical transformation that removes the quenching group, thereby restoring strong fluorescence. nih.gov

Design of Materials for Specific Environmental or Chemical Detection

The design of selective sensing materials is critical for environmental monitoring and industrial process control. env.go.jpmdpi.com The donor-acceptor nature of this compound could be exploited to detect specific analytes. For instance, the electron-deficient nature of the nitrated aromatic ring could lead to selective interactions with electron-rich compounds. Conversely, the system's properties could be modulated by the presence of certain metal ions that coordinate with the nitro group. nih.gov Research on other fluorescent probes has demonstrated high selectivity for detecting metal ions like Cu(II) and Zn(II) or nitroaromatic compounds used in explosives. nih.govresearchgate.net By modifying the anthracene backbone or introducing additional functional groups, it would be theoretically possible to tailor a sensor based on the this compound scaffold for a specific environmental target.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique used in mass spectrometry that allows for the analysis of large biomolecules and synthetic polymers which tend to fragment with other ionization methods. creative-proteomics.com The technique involves co-crystallizing an analyte with a matrix material that strongly absorbs laser energy at a specific wavelength. nih.gov The matrix absorbs the laser pulse, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. creative-proteomics.com

Nitro-substituted aromatic compounds are effective MALDI matrices. Specifically, 9-nitroanthracene has been successfully used as a matrix for the analysis of fullerenes and their derivatives. creative-proteomics.comresearchgate.net The choice of matrix is critical, and different matrices are suited for different classes of analytes. researchgate.net The function of the nitroaromatic compound is to efficiently absorb the laser energy and facilitate electron transfer, which aids in the formation of analyte ions. researchgate.net

Given the proven utility of 9-nitroanthracene, it is highly probable that this compound could also function as an effective MALDI matrix. The core anthracene structure and the nitro group provide the necessary chromophore for laser absorption and the electrochemical properties for ionization. The methyl group might subtly alter its solubility and co-crystallization properties with certain analytes, potentially offering advantages for specific applications.

| Matrix | Abbreviation | Typical Analytes | Reference |

| Dithranol | (1,8,9-anthracenetriol) | Synthetic polymers, Dendrimers | creative-proteomics.comresearchgate.net |

| 9-Nitroanthracene | 9-NA | Fullerenes and derivatives | creative-proteomics.comresearchgate.netresearchgate.net |

| 2-[(2E)-3-(4-tert-Butylphenyl)-2-methylprop-2-enylidene]malononitrile | DCTB | Oligomers, polymers, dendrimers, small molecules, fullerenes | creative-proteomics.comresearchgate.net |

| 2,4,6-trihydroxyacetophenone | THAP | Dendrimers (with some limitations) | researchgate.net |

| 3-β-Indole acrylic acid | IAA | Dendrimers | researchgate.net |

Utilization as a Matrix for Complex Molecular Analysis

The effectiveness of a MALDI matrix is dependent on its ability to absorb laser energy at the specific wavelength used and to promote the ionization of the analyte. Nitroaromatic compounds, due to their electronic properties, can be effective in this role. The presence of the nitro group in this compound suggests it could possess the necessary chromophoric properties for laser energy absorption. Furthermore, the methyl group could influence its co-crystallization properties with certain analytes, potentially offering advantages in specific analytical scenarios.

Enhancing Ionization and Detection in Mass Spectrometric Techniques

The ionization efficiency of an analyte in mass spectrometry is a critical factor determining the sensitivity of the analysis. The chemical nature of both the analyte and the surrounding molecules, such as the matrix in MALDI or solvent molecules in Electrospray Ionization (ESI), plays a significant role. nih.gov The nitro group in this compound is an electron-withdrawing group, which can influence the electronic environment and potentially enhance ionization processes, particularly in negative ion mode.

In Gas Chromatography-Mass Spectrometry (GC-MS), chemical ionization (CI) is a soft ionization technique that can provide enhanced sensitivity and selectivity for certain compounds compared to electron impact (EI) ionization. For nitro-PAHs, Negative Chemical Ionization (NCI) has been shown to produce strong molecular ions with high sensitivity. mdpi.com For instance, in the analysis of 1-nitronaphthalene, the NCI mode resulted in a significantly more intense molecular ion peak compared to EI or Positive Chemical Ionization (PCI). mdpi.com This suggests that for the analysis of this compound, NCI-GC-MS could be a highly effective technique, leading to enhanced detection limits.

Polymer Science and Functional Materials

Anthracene and its derivatives are of significant interest in polymer science due to their unique photophysical and photochemical properties. researchgate.net These properties, including tunable luminescence and reversible cycloadditions, make them valuable components in the design of functional materials.

Integration into Polymer Systems for Tunable Luminescence

The incorporation of luminescent chromophores into polymer systems can lead to materials with tunable light-emitting properties. The emission characteristics of these materials can be influenced by factors such as the concentration of the chromophore, its interaction with the polymer matrix, and the formation of aggregates. Anthracene derivatives are well-known for their fluorescent properties. rsc.org

By integrating a compound like this compound into a polymer backbone or as a pendant group, it is conceivable to develop polymers with specific luminescent behaviors. The emission wavelength and quantum yield could potentially be tuned by altering the polymer architecture and the substitution pattern on the anthracene core. For example, the synthesis of poly(vinyl amino ether ester)s has demonstrated that color-tunable luminescence can be achieved by adjusting the polymer chain structure. researchgate.net While no specific studies on polymers containing this compound have been reported, the general principles of polymer design suggest this as a viable area of exploration.

Photo- and Thermoreversible Properties in Polymer Design

A key feature of some anthracene derivatives is their ability to undergo reversible [4+4] photocycloaddition reactions. rug.nl This process involves the dimerization of two anthracene moieties upon irradiation with UV light, which can be reversed by exposure to shorter wavelength UV light or by heating. This reversible covalent bond formation is a powerful tool in the design of "smart" polymers, such as self-healing materials and recyclable thermosets. rug.nl

Environmental Analytical Method Development

Nitro-PAHs are a class of environmental pollutants formed during incomplete combustion processes and through atmospheric reactions of PAHs. epa.gov Due to their potential toxicity, the development of sensitive and selective analytical methods for their detection in various environmental matrices, including air, is crucial.

Development of Analytical Methods for Detection in Air Samples

The analysis of nitro-PAHs in air samples typically involves collection of particulate matter on filters, followed by extraction and instrumental analysis. conicet.gov.ar Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed for the separation and detection of these compounds. conicet.gov.arwikipedia.org

For the detection of nitro-PAHs in airborne particles, methods often utilize a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by GC-MS analysis. d-nb.info In a study of ambient particulate matter, various nitro-PAHs, including 9-nitroanthracene and methyl-nitronaphthalenes, were analyzed using GC-MS with electron capture negative ionization (ECNI). copernicus.org This highlights the suitability of GC-MS for the analysis of this class of compounds.

Specific HPLC methods have also been developed for the analysis of nitroaromatics. For example, EPA Method 8330B outlines the use of HPLC with UV detection for the determination of various explosives and propellant residues, including nitroaromatics, in water and soil. epa.gov The method specifies different reversed-phase columns and mobile phases for optimal separation. epa.gov While this compound is not explicitly listed, the methodology provides a strong foundation for developing a specific analytical method for its detection in environmental samples.

The following table summarizes analytical techniques that have been used for the analysis of related nitro-PAH compounds and could be adapted for this compound.

| Analytical Technique | Compound Class | Matrix | Key Findings | Reference |

| GC-MS (NCI) | Nitro-PAHs | General | High sensitivity and selectivity for molecular ion detection. | mdpi.com |

| HPLC-UV | Nitroaromatics | Water, Soil | Established method for separation and quantification. | epa.gov |

| GC-MS (ECNI) | Nitro-PAHs | Air Particulates | Effective for analysis of various nitro-PAHs in ambient air. | copernicus.org |

| HPLC-Fluorescence | Nitro-PAHs | Aqueous Samples | DLLME-SFO preconcentration enhances detection. | conicet.gov.ar |

Understanding Environmental Fate and Transport of Nitro-PAH Analogs

The environmental fate and transport of a chemical compound describe its journey and transformation from its source into the environment. This includes its movement through and between air, water, and soil, as well as the chemical and biological changes it undergoes. For nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) like this compound, understanding these processes is crucial for assessing potential exposure and environmental impact.

Nitro-PAHs are a class of compounds derived from polycyclic aromatic hydrocarbons (PAHs) and contain at least one nitro functional group. mdpi.comchromatographyonline.com They can be formed during incomplete combustion processes or through the atmospheric reactions of PAHs with nitrogen oxides. mdpi.comchromatographyonline.com While often found in lower concentrations than their parent PAHs, nitro-PAHs can exhibit higher toxicity and mutagenicity. chromatographyonline.com

The environmental behavior of nitro-PAHs is influenced by a variety of factors, including their physical and chemical properties, as well as site-specific environmental conditions like climate and topography. cdc.gov Key processes that dictate their fate and transport include persistence, degradation (both biotic and abiotic), and sorption to soil and sediment.

Environmental Persistence and Degradation

The persistence of a chemical refers to its ability to resist degradation in the environment. who.int Nitroaromatic compounds, including nitro-PAHs, can be recalcitrant due to the presence of the nitro group on the aromatic ring, which can make them more resistant to oxidative degradation. researchgate.netresearchgate.net

Photodegradation: One of the primary degradation pathways for nitro-PAHs in the environment is photolysis, which is the breakdown of the compound by light energy. aaqr.org The rate of photodegradation can be influenced by the specific structure of the nitro-PAH and the medium in which it is present. nih.govscirp.org For instance, studies on related compounds like 9-nitroanthracene have shown that photodegradation follows first-order kinetics, with half-lives varying depending on the experimental conditions. researchgate.net The orientation of the nitro group relative to the aromatic rings can also affect the photochemical reaction mechanism and rate. nih.gov For example, 9-methyl-10-nitroanthracene (B1615634) has a degradation half-life of 14 minutes in chloroform (B151607) when exposed to ambient air and UVA light. nih.gov

Biotransformation: Biotransformation, or the breakdown of chemicals by living organisms, is another important process. The metabolism of PAHs and their derivatives has been studied in various organisms. For example, the fungus Rigidoporus lignosus has been shown to metabolize anthracene and 2-methylanthracene, but not 9-nitroanthracene, in its native state. However, the addition of redox mediators significantly increased the degradation of these substrates. nih.gov Similarly, liver microsomes from neonatal male mice have been found to metabolize 9-nitroanthracene into trans-1,2- and -3,4-dihydrodiols, indicating a stereoselective metabolic pathway. tandfonline.com

Sorption to Soil and Sediment

Sorption is a process where a chemical binds to solid particles, such as soil or sediment. ecfr.gov This process is critical in determining the mobility of a compound in the environment. Chemicals that are strongly sorbed are less likely to move through the soil and contaminate groundwater. ecfr.gov The extent of sorption is influenced by the chemical's properties and the characteristics of the soil or sediment, particularly its organic matter content. irost.irmdpi.com

Nitro-PAHs, being hydrophobic organic compounds, have a tendency to adsorb to soil and sediment. aaqr.org The introduction of a nitro group can increase the octanol-air partition coefficient (KOA) compared to the parent PAH, suggesting a higher partitioning into lipophilic phases like soil organic matter. aaqr.org For high molecular weight nitro-PAHs, a significant portion of their total mass is expected to partition to the soil. aaqr.org The sorption process can be influenced by the presence of other organic matter, with studies on activated carbon showing that field-aged carbon still retains effectiveness in sorbing hydrophobic organic compounds. nih.gov

Table 1: Factors Influencing the Environmental Fate of Nitro-PAHs

| Process | Key Factors | Impact on this compound (as a Nitro-PAH) |

| Persistence | Nitro group substitution, aromatic ring structure. | The nitro group can increase resistance to oxidative degradation, potentially leading to longer persistence in the environment. researchgate.netresearchgate.net |

| Photodegradation | Light intensity and wavelength, presence of other substances, molecular structure. | Expected to be a significant degradation pathway. The specific degradation rate and products would depend on environmental conditions. aaqr.orgnih.gov |

| Biotransformation | Microbial populations, presence of co-substrates or mediators. | Susceptible to metabolism by certain microorganisms and in biological systems, though the rate and extent can vary. nih.govtandfonline.com |

| Sorption | Soil/sediment organic carbon content, particle size, chemical hydrophobicity. | Likely to adsorb to soil and sediment, reducing its mobility in the environment. The extent of sorption will influence its transport to groundwater. aaqr.orgirost.irmdpi.com |

Future Research Directions for 1 Methyl 3 Nitroanthracene

Exploration of Novel Synthetic Pathways for Enhanced Regio- and Stereoselectivity

The precise placement of substituents on the anthracene (B1667546) core is paramount for controlling the molecule's properties. Direct nitration of 1-methylanthracene (B1217907) is likely to yield a mixture of isomers, making the isolation of pure 1-Methyl-3-nitroanthracene challenging. Future research must therefore focus on developing sophisticated synthetic strategies that offer high regioselectivity.

One promising avenue involves multi-step synthetic sequences. For instance, a strategy could begin with a pre-functionalized anthracene precursor that directs the incoming nitro group to the desired 3-position. This might involve using blocking groups or directing groups that can be removed in a subsequent step. An alternative approach could be the construction of the substituted anthracene ring system from smaller, pre-functionalized building blocks, a method that offers greater control over the final substitution pattern.

Furthermore, for the synthesis of more complex derivatives of this compound, particularly those with chiral centers, the development of stereoselective methods is crucial. Research into asymmetric catalysis and the use of chiral auxiliaries could enable the synthesis of specific enantiomers or diastereomers. researchgate.net For example, [3+2] cycloaddition reactions involving nitrone analogues have demonstrated potential for creating specific stereoisomers, a technique that could be adapted for derivatives of this compound. researchgate.net

| Synthetic Strategy | Primary Goal | Potential Methodologies |

| Directed Nitration | Regiocontrol | Use of blocking/directing groups on a 1-methylanthracene precursor. |

| Ring Construction | Regiocontrol | Annulation reactions using substituted benzene (B151609) and naphthalene (B1677914) derivatives. |

| Asymmetric Synthesis | Stereocontrol | Application of chiral catalysts or auxiliaries in addition reactions. |

| Cycloaddition Reactions | Stereocontrol | [3+2] cycloadditions to introduce stereocenters in a controlled manner. researchgate.net |

Advanced Computational Design of Derivatives with Targeted Electronic Properties

Computational chemistry provides a powerful toolkit for predicting the properties of novel molecules before their synthesis, thereby guiding experimental efforts. Future research should leverage high-level density functional theory (DFT) and other quantum-chemical methods to design derivatives of this compound with specific electronic characteristics. researchgate.net

By systematically modifying the parent structure—for example, by introducing additional functional groups or extending the polycyclic aromatic system—it is possible to tune key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the electron affinity. These parameters are critical in determining a molecule's potential use in electronic devices. For instance, designing derivatives with a smaller HOMO-LUMO gap could lead to materials with tailored absorption and emission spectra for applications in organic electronics. nih.gov

Computational studies can also provide insights into the stability and reactivity of these designed molecules. nih.gov By calculating bond dissociation energies and reaction barriers, researchers can predict the most likely decomposition pathways and design more robust derivatives for practical applications. researchgate.net

| Derivative Modification | Predicted Effect on Electronic Properties | Potential Application |

| Adding Electron-Donating Groups (e.g., -OCH₃, -NH₂) | Raise HOMO level, decrease HOMO-LUMO gap | Red-shifted absorption/emission (OLEDs) |

| Adding Electron-Withdrawing Groups (e.g., -CN, -CF₃) | Lower LUMO level, decrease HOMO-LUMO gap | Improved electron transport (n-type semiconductors) |

| Extending π-Conjugation (e.g., adding fused rings) | Decrease HOMO-LUMO gap | Enhanced light absorption (organic photovoltaics) |

| Introducing Heteroatoms (e.g., N, S in the ring) | Modify orbital energies and charge distribution | Fine-tuning of electronic and optical properties |

In-depth Mechanistic Studies of Photochemical and Oxidative Reactivity